![molecular formula C11H16O2 B2569527 4-(3-Hydroxypropyl)-2,6-dimethylphenol CAS No. 122004-95-9](/img/structure/B2569527.png)
4-(3-Hydroxypropyl)-2,6-dimethylphenol
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Description
4-(3-Hydroxypropyl)-2,6-dimethylphenol, also known as HPMPD or HPPD inhibitor, is a chemical compound that has been widely used in scientific research. It belongs to the class of phenolic compounds and is known for its ability to inhibit the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Scientific Research Applications
Biodegradation of 2,6-Dimethylphenol
- Mycobacterium neoaurum B5-4 can degrade 2,6-Dimethylphenol (2,6-DMP), a monomer of polyphenylene oxide used in plastics, providing a potential for bioremediation of 2,6-DMP-contaminated environments. This process involves initial conversion of 2,6-DMP to hydroquinone derivatives and subsequent breakdown into components of the tricarboxylic acid (TCA) cycle. This microbial degradation approach is significant for reducing environmental pollution by 2,6-DMP residues (Ji et al., 2019).
Chemical Synthesis and Applications
Selective Oxidative Para C-C Dimerization
- 2,6-Dimethylphenol undergoes selective oxidative coupling to form 3,5,3',5'-tetramethyl-biphenyl-4,4'-diol, facilitated by (diacetoxyiodo)benzene. This process is a crucial step in chemical synthesis, demonstrating the reactivity and utility of 2,6-Dimethylphenol in forming complex organic compounds (Boldron et al., 2005).
Synthesis of 4-Alkoxymethylphenols
- 4-Alkoxymethyl-2,6-dimethylphenols can be synthesized from 2,4,6-trimethylphenol using a copper(II) chloride-acetoxime catalyst in alcohols at ambient temperatures. This method extends the applications of 2,6-dimethylphenol derivatives in various chemical syntheses (Shimizu et al., 1991).
Antioxidant Properties
Evaluation of Antioxidant Properties
- 2,6-Dimethylphenol, compared with other phenols and their nitrosoderivatives, exhibits specific antioxidant properties. Its reactivity and effectiveness in scavenging radicals and inhibiting lipid peroxidation have been analyzed, highlighting its potential utility in applications requiring antioxidant properties (Rigobello et al., 2004).
Polymerization and Catalysis
Aromatic Amine Ligand/Copper(I) Chloride Catalyst System
- The polymerization of 2,6-Dimethylphenol using aromatic amine ligands and copper(I) chloride shows high efficiency, particularly with the 4-aminopyridine/Cu(I) system. This study is essential for understanding the polymerization processes of phenols and developing efficient catalyst systems (Kim et al., 2018).
Spectroscopy and Physical Properties
Fluorescence and Phosphorescence Spectra
- The study of fluorescence and phosphorescence spectra of dimethylphenols, including 2,6-Dimethylphenol, at low temperatures provides insights into their electronic properties and the influence of methyl groups on the phenolic hydroxyl group. This research contributes to the fundamental understanding of the photophysical properties of dimethylphenols (Vert et al., 1987).
properties
IUPAC Name |
4-(3-hydroxypropyl)-2,6-dimethylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h6-7,12-13H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNKZYJQVAGZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxypropyl)-2,6-dimethylphenol |
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